3-Nonyl-2-thiopheneboronic acid pinacol ester

Overview

Description

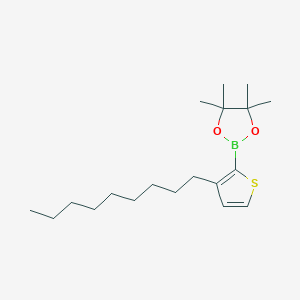

3-Nonyl-2-thiopheneboronic acid pinacol ester is a biochemical used for proteomics research . It has a molecular formula of C19H33BO2S and a molecular weight of 336.34 .

Synthesis Analysis

Pinacol boronic esters, such as this compound, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . The protodeboronation of these esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

Boronic esters, including pinacol esters, are pivotal in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex organic structures. For instance, Takagi et al. (2002) demonstrated the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction, showcasing the utility of boronic esters in constructing unsymmetrical 1,3-dienes, a fundamental building block in organic synthesis (Takagi et al., 2002).

Polymer Science

In the realm of polymer science, boronic esters serve as monomers in the Suzuki polycondensation process to produce alternating thiophene−phenylene copolymers, as researched by Jayakannan et al. (2001). This process highlights the role of thiophenebisboronic derivatives (acids and esters) in fabricating well-defined polymers with potential applications in electronic and photonic devices (Jayakannan et al., 2001).

Material Science and Photophysics

Arylboronic esters exhibit unique photophysical properties, such as room-temperature phosphorescence, which can be leveraged in developing new materials for organic light-emitting diodes (OLEDs) and other photonic applications. Shoji et al. (2017) discovered that simple arylboronic esters phosphoresce at room temperature, suggesting potential applications in the development of organic phosphorescent materials (Shoji et al., 2017).

Radioprotection and Drug Delivery

Phenylboronic acid pinacol ester-conjugated polymers have been explored for radioprotection and drug delivery. Choi et al. (2021) synthesized nanoparticles for the radiosensitive delivery of caffeic acid phenethyl ester (CAPE), indicating the therapeutic potential of boronic ester-functionalized materials in medicine and biotechnology (Choi et al., 2021).

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic esters, including this compound, are generally involved in catalytic reactions that form carbon-carbon (c-c) bonds . These reactions are crucial in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors.

Biochemical Pathways

It’s known that boronic esters are involved in the suzuki–miyaura reaction, a type of cross-coupling reaction, which is a fundamental process in organic chemistry .

Result of Action

As a boronic ester, it’s likely involved in the formation of c-c bonds, which are fundamental in the synthesis of complex organic compounds .

Biochemical Analysis

Biochemical Properties

3-Nonyl-2-thiopheneboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This interaction is crucial in the inhibition of certain enzymes and the modulation of protein functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic pathways and gene regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group in the compound can form covalent bonds with hydroxyl groups in enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s ability to form covalent bonds with hydroxyl groups allows it to participate in reactions that modify metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its effects on cellular activities. The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its activity and function .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-nonylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33BO2S/c1-6-7-8-9-10-11-12-13-16-14-15-23-17(16)20-21-18(2,3)19(4,5)22-20/h14-15H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSCDOHSRKNJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)

![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)

![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)